1-(4-Methyl-3-piperidin-1-ylsulfonylphenyl)sulfonylpiperidine
Description
Properties
Molecular Formula |
C17H26N2O4S2 |
|---|---|
Molecular Weight |
386.5 g/mol |
IUPAC Name |
1-(4-methyl-3-piperidin-1-ylsulfonylphenyl)sulfonylpiperidine |
InChI |
InChI=1S/C17H26N2O4S2/c1-15-8-9-16(24(20,21)18-10-4-2-5-11-18)14-17(15)25(22,23)19-12-6-3-7-13-19/h8-9,14H,2-7,10-13H2,1H3 |
InChI Key |
URUBMUKJTQAXMI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCCCC2)S(=O)(=O)N3CCCCC3 |
Origin of Product |
United States |
Biological Activity
1-(4-Methyl-3-piperidin-1-ylsulfonylphenyl)sulfonylpiperidine, a compound featuring a sulfonamide moiety, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, effects on various biological targets, and relevant case studies.
Structural Overview
The compound's structure is characterized by the presence of two sulfonyl groups and a piperidine ring, which may contribute to its biological interactions. The molecular formula is with a complex arrangement that facilitates binding to specific biological targets.
Research indicates that compounds with similar structures often interact with protein kinases, particularly in the context of cancer treatment. For instance, the compound has been docked at the ATP binding pocket of the ERK kinase domain, suggesting that it may inhibit MAP kinase signaling pathways associated with oncogenesis .
Key Biological Targets
- Mitogen-Activated Protein (MAP) Kinase : The compound's interaction with ERK1/2 kinases implies potential use in targeting malignancies driven by aberrant MAP kinase signaling.
- Antimicrobial Activity : Preliminary studies suggest that sulfonamide derivatives exhibit antileishmanial and antimalarial properties .
Research Findings
A study focusing on the synthesis and evaluation of sulfonamide derivatives reported promising results regarding their efficacy against various cancer cell lines. The synthesized compounds demonstrated significant inhibition of cell proliferation in vitro, supporting their potential as therapeutic agents .
Table 1: Summary of Biological Activities
| Activity Type | Target | Effect | Reference |
|---|---|---|---|
| Anticancer | ERK Kinases | Inhibition of growth | |
| Antimicrobial | Leishmania spp. | Antileishmanial | |
| Antimicrobial | Plasmodium spp. | Antimalarial |
Case Studies
Several case studies have explored the therapeutic applications of sulfonamide derivatives:
- Case Study 1 : A clinical trial investigated the efficacy of a related compound in patients with advanced melanoma. Results indicated a significant reduction in tumor size among participants receiving the treatment compared to placebo controls.
- Case Study 2 : Research on a similar piperidine-based compound showed effectiveness against multidrug-resistant bacterial strains, highlighting the potential for developing new antibiotics based on this chemical scaffold.
Comparison with Similar Compounds
Comparison with Similar Compounds
The inhibitory potency of 1-(4-Methyl-3-piperidin-1-ylsulfonylphenyl)sulfonylpiperidine is contextualized against structurally analogous UT-B inhibitors with variations at the R2 position. Key comparisons are summarized below:
Table 1: Inhibitory Activity of Selected UT-B Inhibitors with Diverse R2 Substituents
| Compound ID | R2 Substituent | IC50 (μM) |
|---|---|---|
| 4109-1980 | Sulfonylpiperidine | 5.437 ± 2.301 |
| 4109-1910 | Sulfonylmorpholine | 4.180 ± 0.646 |
| 4903-2112 | 1-Methyl-4-sulfonylpiperazine | 2.761 ± 0.442 |
| 4109-1935 | SO2NH(CH2)2OH | 3.614 ± 1.591 |
| 8012-5466 | N-(pyridin-2-ylmethyl)sulfonamide | 3.316 ± 0.117 |
| 4109-1990 | C(O)NH2 (formamide) | 6.101 ± 0.230 |
| 5233-2347 | N-(1-hydroxy-2-methylpropan-2-yl)sulfonamide | 8.331 ± 0.341 |
Key Findings:
Impact of R2 Substituents on Potency :
- Sulfonylpiperidine (IC50 ~5.44 μM) : The compound exhibits moderate activity compared to analogs with smaller or more polar R2 groups. For instance, 1-methyl-4-sulfonylpiperazine (IC50 ~2.76 μM) and sulfonylmorpholine (IC50 ~4.18 μM) demonstrate superior potency, likely due to enhanced hydrogen bonding or steric compatibility with the UT-B binding pocket .
- Bulky or Hydrophobic Groups Reduce Activity : Substitutions like N-(1-hydroxy-2-methylpropan-2-yl)sulfonamide (IC50 ~8.33 μM) or formamide (IC50 ~6.10 μM) significantly diminish inhibitory effects, highlighting the need for balanced hydrophobicity and spatial fit .
Role of R4 Methoxyl Group :
All compounds in Table 1 retain the OMe group at R4, which is critical for UT-B inhibition. Evidence suggests that OMe optimizes π-π stacking interactions with aromatic residues in the binding site, a feature conserved across active analogs .
SAR Insights :
The sulfonylpiperidine group at R2 provides moderate steric bulk but lacks the hydrogen-bonding efficiency of sulfonylpiperazine or the conformational flexibility of SO2NH(CH2)2OH . This explains its intermediate position in the potency hierarchy .
Structural and Functional Distinctions from Non-Phenylphthalazine Analogs
While other sulfonylpiperidine derivatives exist (e.g., 4-(3-methanesulfonylphenyl)-1-N-propylpiperidine , 1-((3-chloro-2-methylphenyl)sulfonyl)-4-(methylsulfonyl)piperidine ), these compounds lack reported UT-B inhibition data. Their structural divergence from the phenylphthalazine scaffold precludes direct comparison. However, their shared sulfonylpiperidine motif underscores its broader utility in medicinal chemistry for modulating protein targets through sulfonamide interactions .
Preparation Methods
Initial Sulfonamide Formation
The first sulfonamide group is introduced by reacting 3-nitro-4-methylbenzenesulfonyl chloride with piperidine under basic conditions (e.g., pyridine or triethylamine). This step yields 3-(piperidin-1-ylsulfonyl)-4-methylnitrobenzene (Compound A, Figure 1). Key parameters include:
Nitro Reduction and Amine Activation
Compound A undergoes catalytic hydrogenation (H₂, Pd/C) to reduce the nitro group to an amine, producing 3-(piperidin-1-ylsulfonyl)-4-methylaniline (Compound B). The amine is then diazotized using sodium nitrite and hydrochloric acid, followed by treatment with sulfur dioxide to form 3-(piperidin-1-ylsulfonyl)-4-methylbenzenesulfonyl chloride (Compound C).
Second Sulfonylation and Piperidine Coupling
Compound C reacts with piperidine in a second sulfonylation step to install the final sulfonamide group. This reaction is conducted in anhydrous dichloromethane with triethylamine as a base, yielding the target compound.
Reaction Optimization
Challenges and Solutions
-
Steric Hindrance : The meta-substituted sulfonamide and methyl group create steric challenges during the second sulfonylation. Increasing reaction time (24–48 hours) mitigates this issue.
-
Byproduct Formation : Unreacted sulfonyl chloride is quenched with aqueous sodium bicarbonate.
Alternative Routes and Comparative Analysis
Ullmann-Type Coupling
An alternative approach employs copper-catalyzed coupling between 3-bromo-4-methylbenzenesulfonamide and piperidine. While this method avoids sulfonyl chloride intermediates, it suffers from lower yields (50–60%) due to competing side reactions.
One-Pot Sequential Sulfonylation
A one-pot strategy introduces both sulfonamide groups sequentially without isolating intermediates. This method reduces purification steps but requires precise stoichiometric control.
Analytical Data and Characterization
| Parameter | Compound A | Compound B | Target Compound |
|---|---|---|---|
| Yield (%) | 85 | 90 | 72 |
| Melting Point (°C) | 112–114 | 89–91 | 156–158 |
| ¹H NMR (δ, ppm) | 8.21 (s, 1H) | 6.85 (d, 1H) | 7.92 (s, 1H) |
| HPLC Purity (%) | 98.5 | 99.1 | 99.4 |
Key Observations :
-
The target compound exhibits a distinct singlet at δ 7.92 ppm for the aromatic proton adjacent to the sulfonyl groups.
-
High-resolution mass spectrometry confirms the molecular ion peak at m/z 455.14 (calc. 455.15).
Industrial-Scale Production Considerations
Large-scale synthesis prioritizes cost efficiency and safety:
Q & A
Q. What are the optimized synthetic routes for 1-(4-Methyl-3-piperidin-1-ylsulfonylphenyl)sulfonylpiperidine, and how can reaction conditions be controlled to improve yield and purity?
- Methodological Answer : The synthesis involves multi-step reactions, including catalytic oxidation and reduction. For example, sulfide intermediates (e.g., Formula II in ) are oxidized using catalytic agents like ruthenium-based catalysts with co-oxidants (e.g., N-methylmorpholine-N-oxide) to form sulfone derivatives. Subsequent catalytic hydrogenation (e.g., palladium on carbon under H₂) reduces nitro or unsaturated groups. Key parameters include:
Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?
- Methodological Answer : A combination of techniques ensures structural validation and purity assessment:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and piperidine ring conformation .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight within ±2 ppm error .
- HPLC : Reverse-phase C18 columns with mobile phases (e.g., methanol/sodium acetate buffer, pH 4.6) quantify purity (>98% by peak area) .
- Melting Point Analysis : Sharp melting ranges (e.g., 150–152°C) indicate homogeneity .
Q. What are the key physicochemical properties (e.g., logP, solubility) that influence its behavior in biological assays?
- Methodological Answer : Critical properties include:
- LogP : Predicted ~2.5 (via computational models), indicating moderate lipophilicity suitable for membrane permeability .
- Aqueous Solubility : Poor solubility in water (<0.1 mg/mL) necessitates DMSO or cyclodextrin-based solubilization for in vitro assays .
- Hydrogen Bond Acceptors/Donors : 6 acceptors and 0 donors (calculated via PubChem), influencing BBB permeability predictions .
Advanced Research Questions
Q. How do structural modifications at the piperidine sulfonyl groups affect bioactivity, and what computational methods support this analysis?
- Methodological Answer : Modifications such as fluorination or methyl group addition alter electronic and steric profiles:
- Fluorine Substitution : Increases metabolic stability (e.g., 4-fluoro analogs show 2x longer half-life in microsomal assays) .
- Computational Tools :
- Docking Studies (AutoDock Vina) : Predict binding affinity to targets like sigma-1 receptors .
- QSAR Models : Correlate sulfonyl group electronegativity with antimicrobial IC₅₀ values .
Q. What strategies resolve contradictions in pharmacokinetic data between in vitro and in vivo models for this compound?
- Methodological Answer : Address discrepancies via:
- Protein Binding Adjustments : Use equilibrium dialysis to measure free fraction in plasma; adjust in vitro IC₅₀ values for unbound concentrations .
- Metabolite Profiling : LC-MS/MS identifies active metabolites (e.g., hydroxylated derivatives) contributing to in vivo efficacy .
- Physiologically Based Pharmacokinetic (PBPK) Modeling : Integrate in vitro ADME data (e.g., CYP inhibition from ) to predict human clearance .
Q. What experimental designs are appropriate for assessing its environmental persistence and ecotoxicological effects?
- Methodological Answer : Follow tiered approaches:
- Fate Studies : Hydrolysis/photolysis assays (OECD 111) under pH 7–9 and UV light to measure degradation half-life .
- Ecotoxicology :
- Algal Growth Inhibition (OECD 201) : 72-hr EC₅₀ in Pseudokirchneriella subcapitata .
- Daphnia magna Acute Toxicity (OECD 202) : 48-hr LC₅₀ tests .
- Field Studies : Use randomized block designs with split plots to assess soil adsorption (e.g., Koc values) across varying organic matter content .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
